Roginolisib

Catalog No.
S2800320
CAS No.
1305267-37-1
M.F
C26H27FN4O5S
M. Wt
526.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roginolisib

CAS Number

1305267-37-1

Product Name

Roginolisib

IUPAC Name

[6-fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[3,4-d]pyrazol-3-yl]-morpholin-4-ylmethanone

Molecular Formula

C26H27FN4O5S

Molecular Weight

526.6 g/mol

InChI

InChI=1S/C26H27FN4O5S/c27-22-3-1-2-20-24-21(17-37(33,34)25(20)22)23(26(32)30-10-14-36-15-11-30)28-31(24)19-6-4-18(5-7-19)16-29-8-12-35-13-9-29/h1-7H,8-17H2

InChI Key

NFHSJYKXENYICE-UHFFFAOYSA-N

SMILES

Array

solubility

not available

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)N3C4=C(CS(=O)(=O)C5=C4C=CC=C5F)C(=N3)C(=O)N6CCOCC6

ROGINOLISIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

MSC2360844, also known as Roginolisib, is a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). Its chemical structure is characterized as 6-fluoro-3-(morpholin-4-yl carbonyl)-1-[4-(morpholin-4-ylmethyl)phenyl]-1,4-dihydrothiochromeno[4,3-c]pyrazole 5,5-dioxide. This compound has garnered attention for its potential therapeutic applications in oncology, particularly for the treatment of solid tumors and hematologic malignancies due to its ability to modulate signaling pathways involved in cell proliferation and survival .

  • Initial Reaction: The compound is synthesized by reacting 6-fluoro-thiochroman-4-one with diethyl oxalate in the presence of sodium ethoxide.
  • Cyclization: The intermediate formed undergoes cyclization with 4-(4-hydrazinylbenzyl)morpholine to form a pyrazole ring.
  • Oxidation: The thioether is oxidized to a sulfone using meta-chloroperbenzoic acid.
  • Saponification: The ethyl ester is saponified to yield the corresponding acid.
  • Final Coupling: This acid is then coupled with morpholine to produce the final compound, MSC2360844 .

MSC2360844 exhibits potent inhibitory activity against PI3Kδ with an IC50 value of approximately 145 nM. It has been shown to selectively inhibit this isoform while demonstrating minimal activity against other PI3K isoforms (α, β, γ), making it a promising candidate for targeted therapies in diseases where PI3Kδ plays a crucial role . Furthermore, it has demonstrated favorable pharmacokinetic properties in both in vitro and in vivo studies, indicating its potential for effective therapeutic use .

The synthesis of MSC2360844 follows a multi-step process that has been detailed in patent literature (WO2011058149). The method emphasizes the importance of each reaction step in constructing the complex thiochromeno-pyrazole framework. The process is efficient and allows for the production of high-purity compound suitable for biological testing .

MSC2360844's primary application lies in cancer therapy, particularly as a treatment option for solid tumors and hematological cancers. Its role as a PI3Kδ inhibitor positions it as a potential therapeutic agent for conditions characterized by dysregulated PI3K signaling pathways. Ongoing research aims to explore its efficacy in combination therapies and its effects on immune modulation within the tumor microenvironment .

Studies have investigated the interaction of MSC2360844 with various biological targets. It shows selective inhibition against a panel of 278 kinases, indicating its specificity towards PI3Kδ without significant off-target effects at concentrations that inhibit other kinases by more than 50% . Additionally, interaction studies have highlighted its non-ATP-competitive mechanism, distinguishing it from other inhibitors like idelalisib .

Several compounds share structural or functional similarities with MSC2360844. Below is a comparison highlighting their unique characteristics:

Compound NameStructure CharacteristicsIC50 (nM)Notes
MSC23645887-fluoro variant with different morpholine substitution15More potent than MSC2360844 against PI3Kδ
IdelalisibFirst-in-class PI3Kδ inhibitor64ATP-competitive mechanism
ParsaclisibNext-generation PI3Kδ inhibitor45Improved selectivity and pharmacokinetics
PWT143Selective PI3Kδ inhibitor20Demonstrates ex-vivo activity in malignancies

MSC2360844 stands out due to its unique structure and non-ATP-competitive inhibition profile, which may provide advantages in terms of efficacy and safety compared to traditional ATP-competitive inhibitors like idelalisib .

XLogP3

1.3

Hydrogen Bond Acceptor Count

8

Exact Mass

526.16861931 Da

Monoisotopic Mass

526.16861931 Da

Heavy Atom Count

37

UNII

6K8FC2TF54

Dates

Last modified: 07-23-2023

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